![molecular formula C16H19N3O3S B2736965 2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)quinoxaline CAS No. 1705904-49-9](/img/structure/B2736965.png)
2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)quinoxaline is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CPQ and has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential future directions.
Aplicaciones Científicas De Investigación
Quinoxaline Derivatives as Anticancer Agents
Quinoxaline derivatives have garnered interest for their potential anticancer properties. A study highlighted the synthesis of quinoxaline-1,3,4-oxadiazole hybrids, assessing their anticancer potential on human leukemia HL-60 cells. These hybrids showed significant inhibition of cell proliferation but exhibited high cytotoxicity towards human normal cells (WI-38). Derivatives designed to induce apoptotic response in HL-60 cells with low toxicity on WI-38 cells, predominantly inhibiting Bcl-2 expression, underscore the potential of quinoxaline derivatives as proapoptotic anticancer agents (Ono et al., 2020).
Antibacterial Applications of Quinoxaline Derivatives
The antibacterial potential of quinoxaline derivatives has been demonstrated in various studies. For example, a series of substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-3-quinoline carboxylic acids, a class of quinoxaline derivatives, was synthesized and showed enhanced antibacterial activity against Gram-positive bacteria, including Streptococcus pneumoniae, while retaining activity against Gram-negative bacteria. Among these, grepafloxacin exhibited potent in vitro antibacterial activity against Gram-positive bacteria and high in vivo efficacy against both Gram-positive and -negative bacteria tested (Miyamoto et al., 1995).
Quinoxaline Derivatives as Hypoxic-Cytotoxic Agents
Quinoxalinecarbonitrile 1,4-di-N-oxide derivatives have been synthesized with new basic lateral chains (piperazines and anilines) and evaluated for their in vitro activities. Among these derivatives, certain compounds demonstrated potent and selective cytotoxicity, highlighting their potential as hypoxic-cytotoxic agents for cancer therapy. This study emphasizes the significance of structural modifications in enhancing the therapeutic efficacy of quinoxaline derivatives (Ortega et al., 2000).
Propiedades
IUPAC Name |
2-(1-cyclopropylsulfonylpiperidin-4-yl)oxyquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-23(21,13-5-6-13)19-9-7-12(8-10-19)22-16-11-17-14-3-1-2-4-15(14)18-16/h1-4,11-13H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBBSXJJQCBIDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)quinoxaline |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.